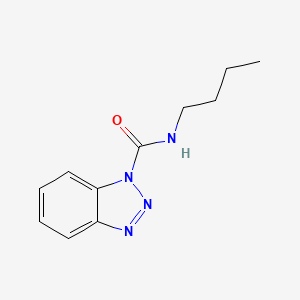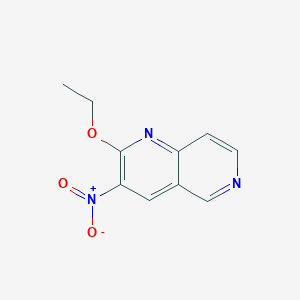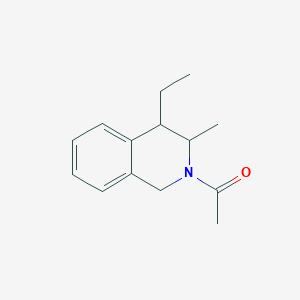
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position on the quinoline ring. The compound’s structure contributes to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base.
Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 4th position is introduced through carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, potassium fluoride.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxo groups.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Esterification: Formation of quinoline carboxylate esters.
科学的研究の応用
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar structure but different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Uniqueness
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl group at the 1st position and the carboxylic acid group at the 4th position, along with the fluorine atom at the 6th position, makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
6-fluoro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-5H,1H3,(H,15,16) |
InChIキー |
RXAUNEAIZLVCMR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)C(=CC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)




![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)







![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)
